N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
CAS No.:
Cat. No.: VC0211382
Molecular Formula: C18H25FN4O2
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H25FN4O2 |
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Molecular Weight | 348.4 g/mol |
IUPAC Name | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)indazole-3-carboxamide |
Standard InChI | InChI=1S/C18H25FN4O2/c1-11(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)10-6-7-12(3)19/h4-5,8-9,11-12,15H,6-7,10H2,1-3H3,(H2,20,24)(H,21,25) |
Standard InChI Key | KSBISSAWUAIQIT-UHFFFAOYSA-N |
SMILES | CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F |
Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F |
Introduction
Chemical Structure and Properties
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide belongs to the broader class of synthetic cannabinoids that feature an indazole core structure. This compound is characterized by several key structural components: an indazole ring system, a carboxamide linkage, and a 4-fluoropentyl chain attached to the N1 position of the indazole.
The compound can be understood by examining its structural components:
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A 1H-indazole core structure
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A carboxamide linkage at the 3-position of the indazole
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A valine-derived amide group containing the N-(1-amino-3-methyl-1-oxobutan-2-yl) moiety
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A 4-fluoropentyl substituent at the N1 position of the indazole
Based on structural analogy with similar compounds, its molecular formula would be C18H25FN4O2, with a molecular weight of approximately 348.4 g/mol (comparable to the 5-fluoro isomer) .
Structural Comparison with Related Compounds
The structural relationship between this compound and other synthetic cannabinoids provides valuable context for understanding its properties.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide would likely follow similar pathways to those used for related compounds. Based on the synthetic routes described for similar indazole-based synthetic cannabinoids, a general synthetic approach may involve:
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Preparation of methyl 1H-indazole-3-carboxylate as a starting material
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N-alkylation of the indazole nitrogen with an appropriate 4-fluoropentyl halide
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Hydrolysis of the methyl ester to form the corresponding carboxylic acid
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Amide coupling with the appropriate valine derivative to form the final product
The search results provide insight into the N-alkylation step using a general procedure involving potassium tert-butoxide in THF followed by addition of the appropriate bromoalkane . The reaction typically proceeds at room temperature for approximately 48 hours, resulting in a mixture of 1-alkyl and 2-alkyl regioisomers that require separation by chromatography .
Analytical Characterization
Characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide would typically employ several analytical techniques:
Analytical Technique | Expected Information | Relevance |
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Nuclear Magnetic Resonance (NMR) | Structural confirmation, regiochemistry | Essential for confirming the 4-fluoro substitution pattern and N1 alkylation regiochemistry |
Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern | Would show characteristic [M+H]+ and fragment ions |
Infrared Spectroscopy (IR) | Functional group identification | Would show characteristic carbonyl stretching bands for the amide groups |
Ultraviolet-Visible Spectroscopy (UV-Vis) | Chromophore analysis | Would show absorption patterns characteristic of the indazole system |
Gas Chromatography (GC) | Purity assessment, retention time | Useful for comparison with known standards |
For related compounds, NMR spectroscopy has been particularly valuable in distinguishing between 1H- and 2H-indazole regioisomers that may form during synthesis . Similarly, careful spectroscopic analysis would be necessary to confirm the 4-position of the fluorine atom on the pentyl chain of the target compound.
Legal Status and Classification
Based on structural analogy with 5F-AB-PINACA, which is classified as a Schedule I controlled substance under the United States Drug Enforcement Administration (DEA) regulations , N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide would likely be subject to similar regulatory control.
Schedule I substances are defined as having :
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No currently accepted medical use in the United States
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A lack of accepted safety for use under medical supervision
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A high potential for abuse
Many synthetic cannabinoids have been placed under legal control through both specific scheduling and analogue acts that cover structurally and pharmacologically similar compounds. The regulatory status of this specific 4-fluoropentyl derivative would depend on the precise legislation in each jurisdiction.
Analytical Detection Methods
Forensic and Toxicological Analysis
The detection and identification of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide in forensic samples would typically rely on:
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Preliminary screening using immunoassay methods, though these may have limited cross-reactivity with newer synthetic cannabinoids
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Confirmation using chromatographic methods coupled with mass spectrometry
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Comparison with analytical standards when available
Gas chromatography-mass spectrometry (GC-MS) has been used successfully for the identification of similar synthetic cannabinoids , and would likely be applicable to this compound as well. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers advantages for thermally labile compounds and provides additional structural information through fragmentation patterns.
Distinguishing from Isomers and Analogues
A particular analytical challenge would be distinguishing this 4-fluoropentyl derivative from its isomers, such as the 5-fluoropentyl variant (5F-AB-PINACA). Careful chromatographic method development and comparison of mass spectral fragmentation patterns would be necessary for unambiguous identification.
Additionally, the potential presence of regioisomers, such as 2H-indazole derivatives that may form during synthesis , presents another analytical consideration. Nuclear magnetic resonance spectroscopy provides the most definitive means of distinguishing such regioisomers.
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